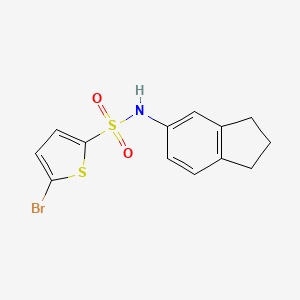
4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(1H-indol-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(1H-indol-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro-substituted benzamide core, an indole moiety, and a dioxido-thiazinane ring. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(1H-indol-4-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: Starting with a chloro-substituted benzoyl chloride, which reacts with an amine to form the benzamide.
Introduction of the Indole Moiety: The indole ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling.
Formation of the Thiazinane Ring: The thiazinane ring can be synthesized through a cyclization reaction involving sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety or the thiazinane ring.
Reduction: Reduction reactions could target the carbonyl group in the benzamide core.
Substitution: The chloro group on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in various substituted benzamides.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.
Biology
In biological research, compounds like this are often investigated for their potential as enzyme inhibitors, receptor modulators, or other bioactive agents.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In the industrial sector, such compounds might be used in the development of new materials, coatings, or as intermediates in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(1H-indol-4-yl)benzamide would depend on its specific biological target. Generally, it could interact with proteins or enzymes, modulating their activity through binding interactions. The indole moiety might play a key role in binding to aromatic amino acid residues, while the benzamide core could interact with polar or charged regions of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloro-N-(1H-indol-4-yl)benzamide: Lacks the thiazinane ring.
3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(1H-indol-4-yl)benzamide: Lacks the chloro substituent.
4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide: Lacks the indole moiety.
Uniqueness
The unique combination of the chloro-substituted benzamide, indole, and thiazinane ring in 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(1H-indol-4-yl)benzamide provides a distinct set of chemical properties and potential biological activities that are not found in the individual components or simpler analogs.
Propriétés
Formule moléculaire |
C19H18ClN3O3S |
|---|---|
Poids moléculaire |
403.9 g/mol |
Nom IUPAC |
4-chloro-3-(1,1-dioxothiazinan-2-yl)-N-(1H-indol-4-yl)benzamide |
InChI |
InChI=1S/C19H18ClN3O3S/c20-15-7-6-13(12-18(15)23-10-1-2-11-27(23,25)26)19(24)22-17-5-3-4-16-14(17)8-9-21-16/h3-9,12,21H,1-2,10-11H2,(H,22,24) |
Clé InChI |
NQBHQACCQMXFQD-UHFFFAOYSA-N |
SMILES canonique |
C1CCS(=O)(=O)N(C1)C2=C(C=CC(=C2)C(=O)NC3=CC=CC4=C3C=CN4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[1-(propan-2-yl)-1H-indol-3-yl]-N-(4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B12168935.png)

![4-benzoyl-5-(3-bromophenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12168961.png)
![1-(6-methoxy-3-pyridazinyl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B12168963.png)
![N-[4-(acetylsulfamoyl)phenyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B12168964.png)
![2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,4,6-trimethoxyphenyl)methylideneamino]acetamide](/img/structure/B12168968.png)

![methyl 3-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate](/img/structure/B12168987.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-methyl-1H-indol-1-yl)acetamide](/img/structure/B12168993.png)
![3,5-dimethyl-6-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-7H-furo[3,2-g]chromen-7-one](/img/structure/B12168996.png)
![2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]acetamide](/img/structure/B12169016.png)
![(4E)-N-[4-(acetylamino)phenyl]-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide](/img/structure/B12169017.png)
![4-(Furan-2-yl)-2-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B12169019.png)
